molecular formula C8H10N2O B12944392 5-(Azetidin-3-yl)pyridin-2-ol

5-(Azetidin-3-yl)pyridin-2-ol

Cat. No.: B12944392
M. Wt: 150.18 g/mol
InChI Key: OLYFROVDFSYLMK-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)pyridin-2-ol is a heterocyclic compound featuring both azetidine and pyridine ringsThe molecular formula of this compound is C8H10N2O, and it has a molecular weight of 150.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)pyridin-2-ol typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

5-(Azetidin-3-yl)pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, as a ligand for nicotinic acetylcholine receptors, it binds to these receptors and modulates their activity. This interaction can influence various signaling pathways, potentially leading to therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)pyridin-2-ol is unique due to its specific structural configuration, which allows it to interact with molecular targets in a distinct manner compared to other similar compounds. Its combination of azetidine and pyridine rings provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-(azetidin-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C8H10N2O/c11-8-2-1-6(5-10-8)7-3-9-4-7/h1-2,5,7,9H,3-4H2,(H,10,11)

InChI Key

OLYFROVDFSYLMK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CNC(=O)C=C2

Origin of Product

United States

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